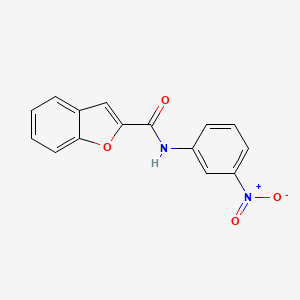

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole and its derivatives involves several key steps, including nitration, cyclization, and functional group transformations. Salts of trinitromethyl-substituted triazoles have been synthesized, indicating a method for creating high-density energetic materials through specific nitration and substitution reactions (Thottempudi & Shreeve, 2011). Additionally, the synthesis of fused tricyclic derivatives involving thermal cyclization highlights the versatility of triazole chemistry in producing compounds with significant biological and pharmacological activities (Kosychova et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole derivatives is characterized by X-ray diffraction, revealing complex arrangements and interactions. Coordination polymers with bis(triazole) ligands demonstrate the ability of these compounds to form diverse structural frameworks, including two-dimensional structures with weak antiferromagnetic interactions (Wang et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a range of chemical behaviors, from stability in acidic mediums to participation in cycloaddition reactions. The reaction between 5-nitro-2,1-benzisothiazole-3-diazonium species and N-substituted anilines to produce highly stable triazenes underscores the compounds' robustness and reactivity (Pr̆ikryl et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as high density and moderate to good thermal stability, are notable. Their energetic materials' properties, including detonation properties superior to some traditional explosives, highlight their potential in energetic applications (Thottempudi & Shreeve, 2011).

科学的研究の応用

High-Density Energetic Materials Salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties, potentially superior to 1,3,5,-trinitrotriazacyclohexane (RDX) in some cases (Thottempudi & Shreeve, 2011).

Synthetic Applications A two-step synthesis process involving nitroaldol reaction and Amberlyst-catalyzed processes enables the formation of 2,5-disubstituted furans from functionalized nitroalkanes, applied to the total synthesis of significant pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010).

Corrosion Inhibitors Newly synthesized triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acid media, indicating their potential for protecting metals against corrosion (Chaitra, Mohana, & Tandon, 2015).

Antimycobacterial Activity 3-Benzylsulfanyl derivatives of 1,2,4-triazole have shown moderate to slight antimycobacterial activity, indicating their potential as antimycobacterial agents (Klimesová, Zahajská, Waisser, Kaustová, & Möllmann, 2004).

Coordination Polymers The synthesis of cobalt and nickel coordination polymers with triazole ligands has led to new insights into their crystal structures and magnetic properties, showcasing the utility of triazoles in constructing coordination polymers with interesting magnetic behaviors (Wang, Xing, Li, Sun, Wang, & Li, 2014).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-14(16)10-11-5-13(12-10)4-7-1-2-8-9(3-7)18-6-17-8/h1-3,5H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSFDWNTGAJADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

phosphinic acid](/img/structure/B5560808.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)

![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5560841.png)

![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)